7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that features a unique combination of fluorine, pyridine, and thiadiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a fluorinated benzothiadiazine precursor in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazine ring.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: The compound’s properties make it a candidate for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and are known for their diverse biological activities.
Thioxopyrimidines: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring and exhibit various biological properties.
Uniqueness
7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the fluorine atom and the specific arrangement of its heterocyclic rings
Properties
IUPAC Name |
7-fluoro-3-(pyridin-2-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S2/c14-9-4-5-11-12(7-9)21(18,19)17-13(16-11)20-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHGMAMFDNDWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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